4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a complex heterocyclic compound recognized for its unique substitution pattern and potential applications in medicinal chemistry. This compound features a pyrazolo[4,3-c]pyridine core, which is a fused bicyclic structure comprising a pyridine and a pyrazole ring. The presence of chlorine and iodine atoms at specific positions enhances its reactivity and biological activity, making it an attractive candidate for drug development.
4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine belongs to the class of heterocyclic compounds, specifically under the category of pyrazolo-pyridines. These compounds are often studied for their pharmacological properties and are classified based on their structural features and functional groups.
These methods leverage established synthetic strategies used for similar pyrazolo compounds .
The synthesis may require specific conditions such as:
These parameters are crucial for optimizing yields and ensuring the desired substitution patterns are achieved.
The molecular structure of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine can be represented as follows:
This indicates that the compound contains seven carbon atoms, three hydrogen atoms, two chlorine atoms, one iodine atom, and two nitrogen atoms.
The compound's structural features include:
4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is expected to undergo various chemical reactions due to its electrophilic nature:
The conditions for these reactions often include:
The mechanism of action of 4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine primarily relates to its interaction with biological targets in medicinal chemistry. The compound's structural features suggest potential activity against various enzymes or receptors involved in disease pathways.
Research indicates that similar compounds exhibit activities such as:
Key physical properties include:
Chemical properties encompass:
4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine has several promising applications in scientific research:
Introduction to the Compound4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS: 1379308-33-4) is a halogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its molecular formula is C₅HCl₂IN₄, with a molecular weight of 314.90 g/mol [2]. The compound features a fused bicyclic system with chlorine atoms at positions 4 and 6 of the pyridine ring and an iodine atom at position 3 of the pyrazole ring. This halogenation pattern creates distinct electronic properties, enabling selective downstream functionalizations. The compound typically appears as a solid, requiring storage under inert atmosphere at 2–8°C to prevent decomposition [2] [8].
The synthesis of the pyrazolo[4,3-c]pyridine core relies on cyclocondensation strategies, often starting from diethyl acetonedicarboxylate or analogous β-dicarbonyl precursors. A validated two-step protocol involves:
Optimization Challenges:
Table 1: Cyclocondensation Conditions for Core Formation
Precursor | Hydrazine | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Dimethyl acetonedicarboxylate | Methylhydrazine | Methanol | 65 (reflux) | 1.5 | 85 |
Ethyl acetoacetate | Phenylhydrazine | Ethanol | 80 (reflux) | 2.0 | 72 |
Diethyl malonate | Hydrazine hydrate | Water/Ethanol | 100 | 3.0 | 68 |
Halogenation targets C3, C4, and C6 positions, leveraging the differential reactivity of the pyridine versus pyrazole rings.
Iodination at C3:
Dichlorination at C4/C6:
Order of Operations: Sequential iodination before dichlorination prevents iodine displacement. Reverse sequences risk C–I bond cleavage under harsh chlorination conditions [7].
Directed ortho-metalation (DoM) leverages the iodine atom as a directing group for regioselective C–H functionalization.
Magnesiation with TMPMgCl·LiCl:
Limitations:
Cyclization efficiency hinges on solvent polarity and catalyst choice:
Solvent Effects:
Catalyst Systems:
Table 2: Solvent/Catalyst Impact on Cyclization Yield
Reaction Type | Solvent | Catalyst | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Dienamine-Hydrazine Condensation | Methanol | None | 72 | Hydrolyzed ester (18) |
Huisgen Cyclization | DCE/Methanol (3:1) | Acetic Acid | 88 | Diacetylated (5) |
Malonate Cyclization | THF | NaH/DMAP | 92 | O-Alkylated (3) |
Final purification of 4,6-dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine requires careful chromatography due to polar halogenated byproducts:
Adsorbent Selection:
Eluent Optimization:
Yield Enhancement Tactics:
Table 3: Chromatographic Solvent Systems for Purification
Impurity Type | Recommended Solvent Pair | Ratio (v/v) | Target Rf | Impurity Rf |
---|---|---|---|---|
Hydrolysis Byproducts | Hexane/Ethyl Acetate | 7:3 | 0.35 | 0.10 (diols) |
Inorganic Salts | Dichloromethane/Methanol | 9:1 | 0.60 | 0.00 (salts) |
Isomeric Halogenides | Toluene/Acetone | 8:2 | 0.42 | 0.55 (C5-Cl) |
Critical Consideration: Due to the compound’s light sensitivity, amber glassware and nitrogen-blanketed fractions prevent degradation during purification [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0